

Application Notes and Protocols for High-Content Screening with Ecteinscadin 743 (Trabectedin)

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Compound of Interest

Compound Name: Ecteinscadin 743

Cat. No.: B10785122

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Introduction

Ecteinscadin 743 (ET-743), also known as Trabectedin (Yondelis®), is a marine-derived antitumor agent with a unique and complex mechanism of action.[1][2][3] Originally isolated from the tunicate Ecteinscidia turbinata, it is now produced synthetically.[4][5] Trabectedin is a potent therapeutic agent used in the treatment of advanced soft tissue sarcomas and ovarian cancer.[6][7] Its mode of action involves binding to the minor groove of DNA, which triggers a cascade of events including modulation of gene transcription, induction of DNA damage, and interference with DNA repair pathways, ultimately leading to cell cycle arrest and apoptosis.[2][8] High-content screening (HCS) provides a powerful platform to dissect these complex cellular responses, enabling multiparametric analysis of individual cells in a high-throughput manner.[9][10][11][12] These application notes provide detailed protocols for utilizing HCS to investigate the cellular effects of **Ecteinscadin 743**.

Mechanism of Action

Ecteinscadin 743 covalently binds to the exocyclic N2 position of guanine in the DNA minor groove.[2][13] This adduct formation bends the DNA helix towards the major groove, a distinctive feature that differentiates it from other DNA alkylating agents.[2][13][14] This interaction with DNA has several downstream consequences:

- **Modulation of Transcription:** ET-743 does not act as a general transcription inhibitor. Instead, it selectively inhibits activated transcription while having minimal effect on basal transcription. [2][15] It has been shown to interfere with the binding of transcription factors, such as NF- κ B, to their cognate DNA sequences, thereby affecting the expression of specific genes, including the multidrug resistance gene (MDR1). [16][17]
- **DNA Damage and Repair:** The ET-743-DNA adduct is recognized by the Nucleotide Excision Repair (NER) machinery. [1][18] However, instead of repairing the lesion, the interaction with the NER pathway, particularly the transcription-coupled NER (TC-NER) pathway, leads to the formation of lethal DNA double-strand breaks (DSBs). [18][19] Consequently, cancer cells deficient in TC-NER are resistant to ET-743. [2][18]
- **Cell Cycle Arrest:** Exposure to ET-743 causes a characteristic cell cycle arrest in the G2/M phase. [1][8][20] This is a consequence of the DNA damage response triggered by the drug. At lower concentrations, it can also slow S-phase progression. [1][20]
- **Induction of Apoptosis:** ET-743 induces apoptosis through both transcription-dependent and -independent pathways. [21] The apoptotic response can be mediated by the activation of c-Jun N-terminal kinase (JNK) and caspase-3, and involves the release of cytochrome c from the mitochondria. [4][21]

Quantitative Data Summary

The following tables summarize the cytotoxic and cell cycle effects of **Ecteinascidin 743** across various cancer cell lines.

Table 1: Cytotoxicity of **Ecteinascidin 743** in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)	Reference
LMS	Leiomyosarcoma	1.296	[22]
LPS	Liposarcoma	0.6836	[22]
RMS	Rhabdomyosarcoma	0.9654	[22]
FS	Fibrosarcoma	0.8549	[22]
HCT116	Colon Carcinoma	pM to low nM range	[20]
MDA-MB-435	Breast Cancer	pM to low nM range	[20]

Table 2: Effect of **Ecteinascidin 743** on Cell Cycle Distribution in Prostate Cancer Cell Lines (48h treatment)

Cell Line	Concentration (nM)	% G0/G1	% S	% G2/M	Reference
DU-145	1	54.0	21.2	24.8	[5]
10	35.7	29.8	34.5	[5]	
100	28.0	29.5	42.5	[5]	
PC-3	100	43.8	18.9	37.3	[5]

Table 3: Effect of **Ecteinascidin 743** on Cell Cycle Distribution in Colon Carcinoma Cells (HCT116)

Concentration	Time after drug removal	Predominant Effect	Reference
10 nM	14 h	Accumulation in S and G2-M	[23]
24 h	Accumulation in G2-M	[23]	
0.1 μ M	6 h	G1 arrest	[23]
1 μ M	6 h onwards	Pronounced and persistent G1 arrest	[23]

Signaling Pathways and Experimental Workflows

Signaling Pathways

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Experimental Workflows

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Experimental Protocols

Protocol 1: High-Content Analysis of Cell Cycle Perturbation

This protocol enables the quantification of cell cycle phase distribution following treatment with **Ecteinascidin 743**.

Materials:

- Cancer cell line of interest (e.g., HCT116, DU-145)
- Complete cell culture medium
- 96- or 384-well clear-bottom imaging plates
- **Ecteinasidin 743** (Trabectedin)
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- 0.2% Triton X-100 in PBS
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)
- Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
- Nuclear stain: Hoechst 33342
- High-content imaging system

Procedure:

- **Cell Seeding:** Seed cells into a 96- or 384-well imaging plate at a density that will result in 60-80% confluency at the end of the experiment. Allow cells to adhere overnight.
- **Compound Treatment:** Prepare serial dilutions of **Ecteinasidin 743** in complete culture medium. Remove the old medium from the plate and add the compound dilutions. Include a vehicle control (e.g., DMSO).
- **Incubation:** Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
- **Fixation and Permeabilization:**

- Gently wash the cells twice with PBS.
- Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
- Wash twice with PBS.
- Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
- Wash twice with PBS.
- Immunostaining:
 - Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
 - Dilute the anti-phospho-Histone H3 antibody in blocking buffer and incubate overnight at 4°C.
 - Wash three times with PBS.
 - Dilute the fluorescently labeled secondary antibody and Hoechst 33342 in blocking buffer. Incubate for 1 hour at room temperature, protected from light.
 - Wash three times with PBS. Leave the final wash on the cells for imaging.
- Image Acquisition: Acquire images using a high-content imaging system. Use channels for Hoechst (DNA content) and the secondary antibody (mitotic cells).
- Image Analysis:
 - Use the HCS software to identify and segment individual nuclei based on the Hoechst signal.
 - Measure the integrated nuclear intensity of the Hoechst stain to determine DNA content (G1, S, or G2/M).
 - Measure the intensity of the phospho-Histone H3 signal within the nuclear mask to identify mitotic cells.

- Calculate the percentage of cells in each phase of the cell cycle and the mitotic index.

Protocol 2: High-Content Analysis of Apoptosis

Induction

This protocol allows for the quantification of apoptosis through the detection of activated caspases in live cells.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 96- or 384-well clear-bottom imaging plates
- **Ecteinascidin 743** (Trabectedin)
- Live-cell apoptosis imaging reagent (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent)
- Live-cell nuclear stain (e.g., Hoechst 33342)
- High-content imaging system with environmental control (37°C, 5% CO₂)

Procedure:

- **Cell Seeding:** Seed cells into a 96- or 384-well imaging plate and allow them to adhere overnight.
- **Compound Treatment:** Prepare serial dilutions of **Ecteinascidin 743** in complete culture medium.
- **Staining:** Add the Caspase-3/7 reagent and Hoechst 33342 directly to the wells containing the compound dilutions, following the manufacturer's instructions.
- **Live-Cell Imaging:**

- Place the plate in the high-content imaging system equipped with an environmental chamber.
- Allow the plate to equilibrate for at least 30 minutes.
- Acquire images at specified time points (e.g., every 2-4 hours for 48 hours) to monitor the induction of apoptosis over time.
- Image Analysis:
 - Use the HCS software to identify all nuclei using the Hoechst signal.
 - Identify apoptotic cells by segmenting the bright, condensed nuclei and/or by quantifying the fluorescence intensity of the Caspase-3/7 signal.
 - Calculate the percentage of apoptotic cells at each time point and concentration.

Protocol 3: High-Content Analysis of DNA Damage (γH2AX Foci Formation)

This protocol quantifies the formation of DNA double-strand breaks by detecting the phosphorylation of H2AX.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 96- or 384-well clear-bottom imaging plates
- **Ecteinasidin 743** (Trabectedin)
- Fixation and permeabilization reagents (as in Protocol 1)
- Blocking buffer
- Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139)

- Secondary antibody: Goat anti-mouse IgG conjugated to a fluorescent dye
- Nuclear stain: DAPI or Hoechst 33342
- High-content imaging system

Procedure:

- Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1. Incubation times may be shorter (e.g., 1-24 hours) to capture the dynamics of DNA damage.
- Fixation, Permeabilization, and Staining: Follow steps 4-5 from Protocol 1, using the anti-phospho-H2A.X antibody.
- Image Acquisition: Acquire images using a high-content imaging system with appropriate channels for the nuclear stain and the γ H2AX signal.
- Image Analysis:
 - Identify and segment nuclei based on the DAPI/Hoechst signal.
 - Within each nucleus, use a spot detection algorithm to identify and count the number of γ H2AX foci.
 - Quantify the intensity and area of the foci.
 - Calculate the average number of foci per cell and the percentage of cells with a high number of foci for each treatment condition.

Conclusion

High-content screening offers a robust and quantitative approach to elucidate the complex mechanisms of action of **Ecteinascidin 743**. The provided protocols for analyzing cell cycle progression, apoptosis, and DNA damage can be adapted to various cancer cell models and experimental questions. By leveraging the multiparametric nature of HCS, researchers can gain deeper insights into the cellular responses to this potent anticancer agent, aiding in the discovery of predictive biomarkers and the development of novel combination therapies.

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